molecular formula C19H21NO3 B2617045 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide CAS No. 923185-15-3

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide

Cat. No.: B2617045
CAS No.: 923185-15-3
M. Wt: 311.381
InChI Key: QDGVNNHDOKAREK-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide is a synthetic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a spiroketal moiety, which is a bicyclic structure containing an oxygen atom, and a naphthamide group, which is derived from naphthalene. The combination of these functional groups imparts distinctive chemical properties to the compound, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide typically involves the following steps:

    Formation of the Spiroketal Moiety: The spiroketal structure can be synthesized from aliphatic compounds and γ-lactones.

    Attachment of the Naphthamide Group: The naphthamide group can be introduced through a nucleophilic substitution reaction, where the spiroketal intermediate reacts with a naphthalene derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the spiroketal or naphthamide moieties, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The spiroketal moiety may interact with enzymes or receptors, modulating their activity. The naphthamide group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide stands out due to its unique combination of a spiroketal and naphthamide moiety. This structural feature imparts distinctive chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c21-18(16-8-7-14-5-1-2-6-15(14)11-16)20-12-17-13-22-19(23-17)9-3-4-10-19/h1-2,5-8,11,17H,3-4,9-10,12-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGVNNHDOKAREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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